molecular formula C27H44O B1668893 Vitamin D3 CAS No. 67-97-0

Vitamin D3

Cat. No.: B1668893
CAS No.: 67-97-0
M. Wt: 387.7 g/mol
InChI Key: QYSXJUFSXHHAJI-GLSUUORTSA-N
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Description

Vitamin D3, also known as this compound, is a type of vitamin D that is produced by the skin when exposed to ultraviolet B (UVB) light. It is found in certain foods and can be taken as a dietary supplement. This compound is essential for maintaining healthy bones and teeth, supporting the immune system, brain, and nervous system, and regulating insulin levels .

Mechanism of Action

Target of Action

Cholecalciferol, also known as Vitamin D3, primarily targets the intestinal cells , bone cells , and renal tubules . It plays a crucial role in maintaining calcium and phosphorus levels in a healthy physiological range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism .

Mode of Action

Cholecalciferol is a provitamin. The active metabolite, 1,25-dihydroxyvitamin D (calcitriol) , stimulates calcium and phosphate absorption from the small intestine, promotes secretion of calcium from bone to blood, and promotes renal tubule phosphate resorption . It binds to the vitamin D receptor (VDR), enabling its biological actions .

Biochemical Pathways

Cholecalciferol is synthesized in the skin through the ultraviolet irradiation of 7-dehydrocholesterol . It is then converted in the liver to calcifediol (25-hydroxyvitamin D) which is further converted in the kidney to calcitriol (1,25-dihydroxyvitamin D). One of its actions is to increase calcium uptake by the intestines . It directly or indirectly controls the expression of several genes responsible for the regulation of cellular proliferation, differentiation, apoptosis, and angiogenesis .

Pharmacokinetics

Cholecalciferol and its derivatives are lipophilic with poor water solubility, which is reflected in their poor predicted bioavailability . Dietary cholecalciferol is absorbed in the gastrointestinal tract, incorporated into chylomicrons, and transported via the lymphatic system into systemic circulation . Calcidiol is absorbed faster and also cleared and eliminated faster than cholecalciferol .

Result of Action

The molecular and cellular effects of cholecalciferol’s action include the regulation of cellular proliferation, differentiation, apoptosis, and angiogenesis . It also plays a role in the inhibition of cancer progression, effects on the cardiovascular system, and immunomodulatory effects in certain autoimmune diseases .

Biochemical Analysis

Biochemical Properties

Cholecalciferol interacts with various enzymes, proteins, and other biomolecules. It is converted in the liver to calcifediol (25-hydroxyvitamin D) and then in the kidney to calcitriol (1,25-dihydroxyvitamin D), the bioactive form of vitamin D . These conversions involve the enzymes CYP2R1, CYP27A1, CYP27B1, and CYP24A1 . The interactions between cholecalciferol and these enzymes are crucial for its biological activity .

Cellular Effects

Cholecalciferol influences various cellular processes. It increases calcium and phosphate absorption from the gut, which are essential for bone metabolism . It also affects cell signaling pathways and gene expression . For instance, it has been suggested to suppress proinflammatory T helper Th1 and Th17 responses, while promoting the Th2 and regulatory T cell phenotype .

Molecular Mechanism

Cholecalciferol exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds to the vitamin D receptor (VDR), which then regulates the expression of various genes . This mechanism is similar to other steroid hormones .

Temporal Effects in Laboratory Settings

The effects of cholecalciferol change over time in laboratory settings. For instance, a study on haemodialysis patients showed that cholecalciferol therapy increased serum 25-hydroxyvitamin D levels over a period of one year . This suggests that cholecalciferol has long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of cholecalciferol vary with different dosages in animal models. For example, clinical signs of cholecalciferol poisoning can be seen at doses as low as 0.1 mg/kg, with significant elevations in calcium and phosphorus concentrations leading to metastatic soft tissue mineralization at doses exceeding 0.5 mg/kg .

Metabolic Pathways

Cholecalciferol is involved in several metabolic pathways. It is converted in the liver to 25-hydroxyvitamin D and then in the kidney to 1,25-dihydroxyvitamin D . These conversions involve the enzymes CYP2R1 or CYP27A1 in the liver and a mitochondrial hydroxylase enzyme in the kidney .

Transport and Distribution

Cholecalciferol is transported and distributed within cells and tissues. It binds to a vitamin D transport protein, which carries it to the liver . From there, it is transported to the kidney, where it is converted to its active form .

Subcellular Localization

Cholecalciferol and its metabolites are localized in various subcellular compartments. For instance, they have been found in the soluble and mitochondrial compartment of human platelets and mature megakaryocytes . This suggests that cholecalciferol may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitamin D3 can be synthesized through the photochemical conversion of 7-dehydrocholesterol, a process that mimics the natural production in the skin. This involves exposure to UVB light, which converts 7-dehydrocholesterol to pre-cholecalciferol, followed by thermal isomerization to cholecalciferol .

Industrial Production Methods: Industrially, cholecalciferol is produced by extracting 7-dehydrocholesterol from lanolin, which is then irradiated with UVB light to produce cholecalciferol. This method is efficient and widely used in the production of vitamin D supplements .

Scientific Research Applications

Vitamin D3 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i3D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSXJUFSXHHAJI-GLSUUORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80666-48-4
Record name 80666-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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